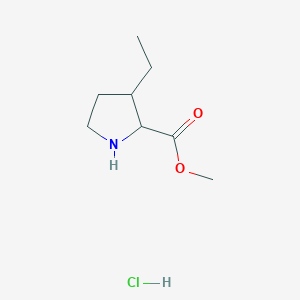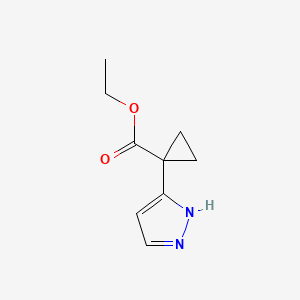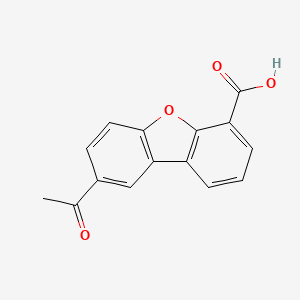
1-Bromo-3-(2,2-dibromoethenyl)-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and vinyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene typically involves the bromination of 3-(2,2-dibromovinyl)-5-fluorobenzene. This can be achieved through the following steps:
Starting Material: 3-(2,2-dibromovinyl)-5-fluorobenzene.
Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically carried out at room temperature or slightly elevated temperatures.
Isolation: The product, 1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene, is isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted derivatives such as 1-amino-3-(2,2-dibromovinyl)-5-fluorobenzene.
Oxidation: Formation of 1-bromo-3-(2,2-dibromovinyl)-5-fluorobenzaldehyde or 1-bromo-3-(2,2-dibromovinyl)-5-fluorobenzoic acid.
Reduction: Formation of 1-bromo-3-(2,2-dibromoethyl)-5-fluorobenzene.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of new drugs with potential therapeutic effects.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its target.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom.
1-Bromo-3-(2,2-dibromovinyl)-5-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Bromo-3-(2,2-dibromovinyl)-5-iodobenzene: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them valuable in drug design and development.
Propiedades
Fórmula molecular |
C8H4Br3F |
|---|---|
Peso molecular |
358.83 g/mol |
Nombre IUPAC |
1-bromo-3-(2,2-dibromoethenyl)-5-fluorobenzene |
InChI |
InChI=1S/C8H4Br3F/c9-6-1-5(3-8(10)11)2-7(12)4-6/h1-4H |
Clave InChI |
JIYVMXUZEQGQHS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)Br)C=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclopenta-1,3-diene;dicyclohexyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B13902866.png)

![rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13902878.png)
![(3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13902879.png)
![Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B13902883.png)



![Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate](/img/structure/B13902907.png)
![4-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B13902915.png)


![2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13902934.png)
![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13902941.png)
